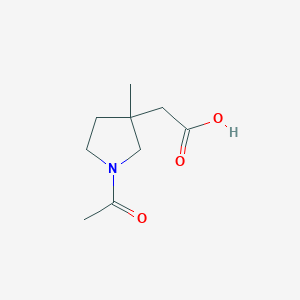![molecular formula C6H14ClNS B15306333 [(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)
[(3S)-piperidin-3-yl]methanethiol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S)-piperidin-3-yl]methanethiol hydrochloride is a chemical compound that features a piperidine ring substituted with a methanethiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-piperidin-3-yl]methanethiol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methanethiol Group: The methanethiol group can be introduced via nucleophilic substitution reactions. For example, a thiol group can be added to a piperidine derivative using thiolating agents under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
[(3S)-piperidin-3-yl]methanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the piperidine ring or the thiol group.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
[(3S)-piperidin-3-yl]methanethiol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of thiol-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of [(3S)-piperidin-3-yl]methanethiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Piperidine: A basic structure similar to [(3S)-piperidin-3-yl]methanethiol hydrochloride but without the methanethiol group.
Methanethiol: A simple thiol compound without the piperidine ring.
Piperidin-3-ylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a methanethiol group. This combination allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot.
属性
分子式 |
C6H14ClNS |
|---|---|
分子量 |
167.70 g/mol |
IUPAC 名称 |
[(3S)-piperidin-3-yl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |
InChI 键 |
LTOOPJUVKVOTEF-RGMNGODLSA-N |
手性 SMILES |
C1C[C@@H](CNC1)CS.Cl |
规范 SMILES |
C1CC(CNC1)CS.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




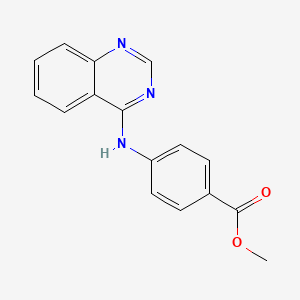
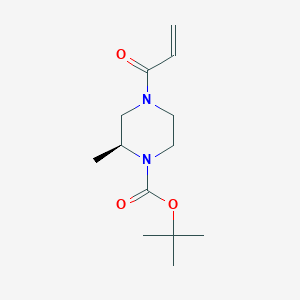
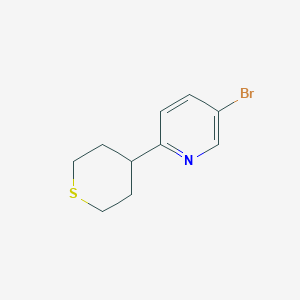
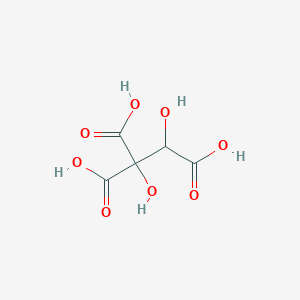
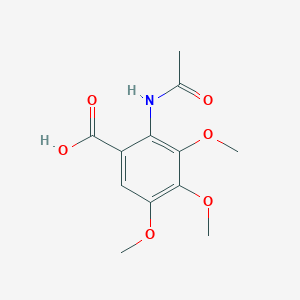
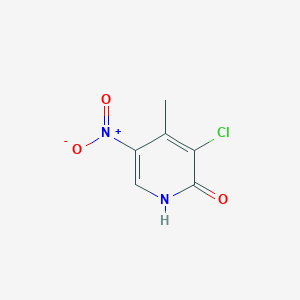
![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)


![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)
